Product packaging for Fenpropimorph(phenyl-13C6)(Cat. No.:)

Fenpropimorph(phenyl-13C6)

Cat. No.: B1153369
M. Wt: 305.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Fenpropimorph's Discovery and Development as a Research Compound

Fenpropimorph (B1672530) was introduced in 1979 by BASF and Maag, becoming a key fungicide in the European cereal market, especially for controlling powdery mildews. wur.nl It is a systemic fungicide, meaning it is absorbed by the plant and transported within its tissues, providing both protective and curative action against fungal pathogens. echemi.comwur.nl The development of fenpropimorph and other morpholine (B109124) fungicides marked a significant advancement in crop protection. apsnet.org Its specific inhibitory action on sterol biosynthesis, a pathway essential for the integrity of fungal cell membranes, established it not only as an effective agricultural tool but also as a compound of interest for biochemical research. wur.nlcabidigitallibrary.org

Academic Significance and Broad Research Applications of Fenpropimorph

The academic significance of fenpropimorph extends beyond its agricultural use. It serves as a potent inhibitor of sterol biosynthesis, not only in fungi but also in plants and even mammalian cells, albeit through different target enzymes. wikipedia.orgnih.gov This broad-spectrum activity makes it a versatile tool for comparative biochemistry and for studying the nuances of sterol synthesis across different organisms.

In fungi, fenpropimorph primarily inhibits two key enzymes in the ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase. echemi.comcabidigitallibrary.org Ergosterol is a vital component of fungal cell membranes, and its depletion leads to impaired membrane function and ultimately, the inhibition of fungal growth. wur.nlontosight.ai

In plants, fenpropimorph has been shown to inhibit cycloeucalenol-obtusifoliol isomerase, another crucial enzyme in sterol biosynthesis. wikipedia.orgebi.ac.uk This inhibition alters the lipid composition of plant cell membranes, which can impact cell division and growth. wikipedia.org

Furthermore, research has demonstrated that fenpropimorph can inhibit cholesterol biosynthesis in mammalian cells by affecting the demethylation of lanosterol (B1674476). nih.govebi.ac.uk This has made it a subject of study in the context of mammalian cell biology and biochemistry. nih.gov

The compound's effects are not limited to sterol pathways. Studies have shown that fenpropimorph can also affect other cellular processes, such as the uptake of uracil (B121893) and cytosine in yeast. ebi.ac.uk In the microalga Chlamydomonas reinhardtii, fenpropimorph was found to rapidly induce the conversion of chloroplast membrane lipids into triacylglycerols, highlighting its potential use in biofuel research. frontiersin.org

Table 1: Research Applications of Fenpropimorph

Research Area Organism/System Key Findings Reference(s)
Fungal Biology Saccharomyces cerevisiae (yeast), various fungal pathogens Inhibits ergosterol biosynthesis by targeting Δ14-reductase and Δ8→Δ7-isomerase. echemi.comcabidigitallibrary.orgtypeset.io echemi.comcabidigitallibrary.orgtypeset.io
Plant Science Higher plants, Chlamydomonas reinhardtii Inhibits sterol biosynthesis, impacting cell growth and division. wikipedia.org Induces rapid accumulation of triacylglycerols. frontiersin.org wikipedia.orgfrontiersin.org
Mammalian Cell Biology 3T3 fibroblasts Inhibits cholesterol biosynthesis by affecting lanosterol demethylation. nih.gov nih.gov
Ecotoxicology Soil microorganisms Can inhibit the growth of active fungi in soil during decomposition. researchgate.net researchgate.net

Unique Research Utility of Fenpropimorph(phenyl-13C6) in Tracer Studies and Mechanistic Elucidation

The introduction of isotopically labeled compounds has revolutionized the study of metabolic pathways. Fenpropimorph(phenyl-13C6), which contains six carbon-13 isotopes in its phenyl ring, is a powerful tool for such investigations. scbt.com The heavier isotope allows researchers to track the fate of the fenpropimorph molecule and its metabolites within a biological system using techniques like mass spectrometry. researchgate.netresearchgate.net

This tracer capability is invaluable for several reasons:

Metabolic Pathway Analysis: By following the 13C label, researchers can precisely map the metabolic transformations of fenpropimorph. This has been used to study its metabolism in various crops like grapes, sugar beets, and wheat, revealing that the rate of metabolism can be stereoselective. acs.org

Mechanistic Elucidation: Understanding how a compound is metabolized provides crucial insights into its mechanism of action and potential off-target effects. For instance, studies using radiolabeled fenpropimorph (14C-labeled) have helped to quantify its volatilization from plant and soil surfaces and identify its degradation products, such as fenpropimorphic acid. tandfonline.com

Environmental Fate Studies: Isotopic labeling is instrumental in tracking the environmental fate of agricultural chemicals. It allows for the precise measurement of the compound and its breakdown products in different environmental compartments, such as soil and water. researchgate.netwasserchemische-gesellschaft.de

The use of Fenpropimorph(phenyl-13C6) in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables highly sensitive and specific detection of the compound and its metabolites in complex matrices such as agricultural products and environmental samples. researchgate.net

Table 2: Properties of Fenpropimorph and its Labeled Analog

Compound Chemical Formula Molar Mass (g/mol) Key Research Use
Fenpropimorph C₂₀H₃₃NO 303.49 Studying sterol biosynthesis inhibition
Fenpropimorph(phenyl-13C6) C₁₄¹³C₆H₃₃NO 309.49 (approx.) Tracer for metabolic and mechanistic studies

Properties

Molecular Formula

C₁₄¹³C₆H₃₃NO

Molecular Weight

305.41

Synonyms

(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl-13C6]-2-methylpropyl]-2,6-dimethylmorpholine;  cis-4-[3-[4-(1,1-Dimethylethyl)phenyl-13C6]-2-methylpropyl]-2,6-dimethylmorpholine;  _x000B_cis-4-[3-(4-tert-Butyl(phenyl-13C6))-2-methylpropyl]-2,6-dimethylmorphol

Origin of Product

United States

Advanced Synthetic Strategies and Molecular Modification Research of Fenpropimorph

Stereoselective Synthesis of Fenpropimorph (B1672530) Enantiomers

The synthesis of single-enantiomer agrochemicals is of paramount importance, as often one enantiomer possesses the desired biological activity while the other may be inactive or contribute to off-target effects. rsc.org Research has demonstrated that S-(-)-fenpropimorph is the more active enantiomer, exhibiting significantly higher fungicidal activity compared to its R-(+)-counterpart. tandfonline.com

Chiral Resolution Techniques and Their Methodological Advancements

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org The most conventional method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on differences in their physical properties, such as solubility. wikipedia.org

Historically, the separation of fenpropimorph enantiomers was achieved through classical resolution by forming diastereomeric salts with agents like camphorsulfonic acid. tandfonline.com This method, while effective, can be laborious and is dependent on the successful crystallization of one of the diastereomeric salts. wikipedia.org

Methodological advancements have led to more efficient and scalable resolution techniques. A significant development in fenpropimorph synthesis is the use of chemoenzymatic methods. Specifically, kinetic resolution catalyzed by enzymes offers a highly selective alternative. In one reported synthesis, a key racemic intermediate, 3-(4-tert-butylphenyl)-2-methylpropionic acid ethyl ester, was resolved using a lipase (B570770) from Pseudomonas sp. tandfonline.com This enzymatic process selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, which are precursors to the (R) and (S) enantiomers of fenpropimorph, respectively. tandfonline.com This chemoenzymatic approach is advantageous due to the use of an inexpensive, commercially available enzyme and requires minimal work-up, making it suitable for large-scale production. tandfonline.com

TechniqueDescriptionResolving/Catalytic AgentKey Feature
Classical Resolution Formation of diastereomeric salts with differing solubilities, allowing for separation by crystallization. tandfonline.comwikipedia.orgCamphorsulfonic acid tandfonline.comRelies on predictable crystallization of one diastereomer. wikipedia.org
Enzymatic Kinetic Resolution Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer of a racemic substrate. tandfonline.comPseudomonas sp. lipase tandfonline.comHigh enantioselectivity and use of a cost-effective biocatalyst. tandfonline.com

Enantioselective Catalysis in Fenpropimorph Synthesis

Enantioselective catalysis, or asymmetric synthesis, aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org This field has seen rapid advancement with the development of chiral catalysts that can direct a reaction towards the formation of a single enantiomeric product. grantome.comnih.govrsc.org

Synthesis of Isotopic Analogs, Specifically Fenpropimorph(phenyl-13C6)

Isotopically labeled compounds are indispensable tools in metabolism studies, environmental fate analysis, and as internal standards for quantitative analysis by mass spectrometry. nih.govnih.gov The synthesis of Fenpropimorph(phenyl-¹³C₆), where all six carbon atoms of the phenyl ring are replaced with the ¹³C isotope, provides a powerful tracer for following the molecule's metabolic pathways.

Strategies for Site-Specific ¹³C-Labeling of the Phenyl Moiety

While a specific synthesis for Fenpropimorph(phenyl-¹³C₆) is not detailed in readily available literature, a viable synthetic route can be designed based on established methods for both fenpropimorph synthesis and ¹³C₆-phenyl labeling. google.comgoogle.com The common strategy for introducing a uniformly labeled phenyl ring is to start with a commercially available, fully labeled precursor, such as [U-¹³C₆]benzene or [U-¹³C₆]bromobenzene. researchgate.netnih.gov

A plausible synthetic pathway could proceed as follows:

Preparation of ¹³C₆-labeled p-tert-butylbenzene: Starting with [U-¹³C₆]benzene, a Friedel-Crafts alkylation reaction with a tert-butyl source (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would introduce the tert-butyl group onto the labeled ring.

Conversion to ¹³C₆-labeled p-tert-butylbenzaldehyde: The resulting p-tert-butylbenzene could be converted to the corresponding aldehyde through various methods, such as the Gattermann-Koch reaction or by bromination followed by conversion to a Grignard reagent and reaction with a formylating agent.

Aldol (B89426) Condensation and Reduction: The ¹³C₆-labeled p-tert-butylbenzaldehyde would then undergo an aldol condensation with propionaldehyde, followed by selective hydrogenation to yield the racemic 3-(4-tert-butylphenyl)-2-methylpropanal intermediate, now containing the labeled phenyl ring. google.com

Reductive Amination: The final step involves the reductive amination of the aldehyde with cis-2,6-dimethylmorpholine (B33440) to produce racemic Fenpropimorph(phenyl-¹³C₆). google.comgoogle.com

This approach ensures that the ¹³C label is incorporated specifically and uniformly within the phenyl moiety of the final fenpropimorph molecule.

Methodological Validation of Isotopic Incorporation and Purity

Following the synthesis, it is crucial to validate the successful incorporation of the ¹³C atoms and to determine the isotopic and chemical purity of the final product. The two primary analytical techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the mass of the labeled compound. The molecular weight of Fenpropimorph(phenyl-¹³C₆) is expected to be 6 atomic mass units (amu) higher than its unlabeled counterpart due to the replacement of six ¹²C atoms with ¹³C atoms. The observation of this precise mass shift in the mass spectrum provides strong evidence of successful labeling. researchgate.net Isotopic distribution analysis can further confirm the incorporation of six ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a definitive method for confirming the location and extent of isotopic labeling. nih.gov In the spectrum of Fenpropimorph(phenyl-¹³C₆), the signals corresponding to the phenyl ring carbons will be exceptionally intense compared to those in a natural abundance spectrum. nih.gov Furthermore, the presence of ¹³C–¹³C coupling between the adjacent labeled carbons in the ring will result in complex splitting patterns (e.g., triplets), which are absent in the unlabeled compound's spectrum and provide unambiguous proof of uniform labeling. nih.gov ¹H NMR can also be useful, as the protons attached to the ¹³C-labeled ring will exhibit coupling to ¹³C, leading to observable satellite peaks.

Validation MethodExpected Outcome for Fenpropimorph(phenyl-¹³C₆)Purpose
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak observed at [M+6]+ relative to the unlabeled compound. researchgate.netConfirms the correct mass increase, indicating incorporation of six ¹³C atoms.
¹³C NMR Spectroscopy Highly intense signals for the phenyl carbons with complex splitting due to ¹³C-¹³C coupling. nih.govConfirms the location of the labels on the phenyl ring and the uniformity of incorporation.
¹H NMR Spectroscopy Appearance of ¹³C-satellite peaks for the aromatic protons.Provides secondary confirmation of the ¹³C labeling on the phenyl ring.

Derivatization and Structural Modification for Mechanistic Probing and Structure-Activity Relationship (SAR) Studies

Derivatization and structural modification of a lead compound like fenpropimorph are essential strategies in medicinal and agricultural chemistry. These studies aim to understand the molecular basis of the compound's activity (mechanistic probing) and to identify which parts of the molecule are key to its function, thereby enabling the design of improved analogs (SAR studies). nih.gov

Research has explored modifications of the fenpropimorph structure to probe its biological interactions and enhance its antifungal properties. One area of investigation has been the synthesis of derivatives to explore binding to non-target proteins, such as sigma receptors in mammals. nih.gov Based on the fenpropimorph scaffold, a series of N,N-dialkyl and N-alkyl-N-aralkyl derivatives were synthesized to probe the pharmacophore of the sigma-1 receptor. nih.gov This research identified several high-affinity ligands, demonstrating that the core structure of fenpropimorph can be adapted to interact with different biological targets. nih.gov

Compound DerivativeModificationSigma-1 Receptor Affinity (Kᵢ, nM)
Fenpropimorph Parent Compound0.005
Derivative 3 N,N-Dibutyl-3-(4-nitrophenyl)propylamine0.36
Derivative 9 N,N-Dibutyl-3-(4-fluorophenyl)propylamine17.7
Derivative 20 N-Propyl-N'-4-aminophenylethyl-3-(4-nitrophenyl)propylamine6
Data sourced from a study on fenpropimorph-derived compounds as ligands for sigma receptors. nih.gov

Another innovative approach involves the bioisosteric replacement of carbon with silicon. nih.gov Silicon-incorporated analogues (sila-analogues) of several morpholine (B109124) antifungals, including fenpropimorph, were synthesized. The rationale was that silicon incorporation at metabolic "soft spots" could enhance stability and potency. nih.gov Biological evaluation of these sila-analogues against various human fungal pathogens revealed that several compounds exhibited potent antifungal activity. Notably, a sila-analogue of fenpropimorph demonstrated superior fungicidal potential compared to the parent compound against certain fungal strains. nih.gov

CompoundMinimum Inhibitory Concentration (MIC, µg/mL) vs. C. albicans
Fenpropimorph 16
Amorolfine 16
Sila-analogue 24 (Fenpropimorph analogue) 8
Data sourced from a study on silicon-incorporated morpholine antifungals. nih.gov

These studies exemplify how systematic structural modifications of the fenpropimorph molecule can yield valuable information about its mechanism of action and lead to the discovery of new compounds with potentially improved therapeutic or agricultural properties. nih.govnih.gov

Synthesis of Analogs with Altered Morpholine Ring Substitutions

Modification of the morpholine ring in Fenpropimorph is a key strategy for developing analogs with potentially improved characteristics. These alterations can range from substituting atoms within the ring itself to adding or modifying substituents on the nitrogen atom.

One innovative approach involves the incorporation of silicon into the molecular structure, creating sila-analogues. nih.gov In a study focused on morpholine antifungals, known compounds including Fenpropimorph were synthetically modified to produce a series of 15 sila-analogues. nih.gov This strategy involves replacing a carbon atom with a silicon atom, which can alter the compound's lipophilicity, metabolic stability, and binding interactions. The synthesis of these analogs demonstrated that silicon incorporation on the aromatic ring was particularly effective. nih.gov For instance, the sila-fenpropimorph analogue designated as compound 24 was found to be a highly effective antifungal agent. nih.gov The general mode of action, inhibition of enzymes in the ergosterol (B1671047) synthesis pathway, appeared to be conserved in these sila-analogues. nih.gov

Another significant area of research is the modification of the substituents on the morpholine nitrogen. Based on the chemical backbone of Fenpropimorph, which consists of a phenyl ring linked to a di-substituted nitrogen atom by an alkyl chain, various N,N-dialkyl and N-alkyl-N-aralkyl derivatives have been designed and synthesized. nih.gov These modifications are explored to investigate the structure-activity relationship, particularly for binding to other biological targets like sigma receptors. nih.gov The synthesis of these analogs often involves the reduction of corresponding amides, which are formed from a suitable acid and the appropriate amine. nih.gov For example, amides can be synthesized using 4-flurophenylpropionic acid and various amines, followed by reduction with reagents like LiAlH₄ to yield the desired N-substituted amine derivatives. nih.gov Research has shown that the presence of a basic tertiary nitrogen is crucial for activity, as related amide compounds were found to be inactive. nih.govnih.gov

The following table summarizes representative examples of Fenpropimorph analogs with altered morpholine ring substitutions.

Analog Type Structural Modification Synthetic Strategy Research Objective Reference
Sila-FenpropimorphIncorporation of a silicon atom into the aromatic ring.Multi-step synthesis involving silicon-containing benzaldehyde (B42025) precursors.To enhance antifungal potency and explore structure-activity relationships of sila-analogues. nih.gov
N-Alkyl-N-Aralkyl DerivativesSubstitution of the morpholine ring with various N,N-dialkyl or N-alkyl-N-aralkyl groups.Amide formation followed by reduction with a reducing agent like LiAlH₄.To develop high-affinity ligands for sigma receptors based on the Fenpropimorph pharmacophore. nih.gov
Polar Group IntroductionAddition of a polar sulfone moiety on the heterocyclic ring.Standard organic synthesis reactions to introduce the sulfone group.To investigate the effect of polarity on biological activity. nih.gov

Creation of Fenpropimorph-Conjugates for Targeted Delivery or Sensing

Bioconjugation is a chemical strategy used to link molecules together to create novel constructs with combined or enhanced functionalities, such as targeted drug delivery or biological sensing. springernature.commdpi.com This approach involves covalently attaching a bioactive molecule, like Fenpropimorph, to a targeting moiety, a sensor molecule, or a carrier system via a linker. nih.govresearchgate.net While specific research on Fenpropimorph-conjugates is not extensively documented, the principles of bioconjugation can be applied to its structure to explore new applications.

The Fenpropimorph molecule possesses potential sites for conjugation. The tertiary amine of the morpholine ring, while important for its primary activity, could potentially be modified or used as an anchor point, provided the activity is not compromised. nih.gov Alternatively, the phenyl ring could be functionalized to introduce a reactive group suitable for conjugation, allowing the core Fenpropimorph structure to remain unaltered.

For Targeted Delivery: The goal of targeted delivery is to increase the concentration of a compound at a specific site, thereby enhancing efficacy. nih.gov Fenpropimorph could be conjugated to various targeting ligands:

Peptides: Specific peptides that bind to receptors overexpressed on pathogenic fungi could be attached to Fenpropimorph to increase its localization at the site of infection. mdpi.com

Folic Acid: As folate receptors are often overexpressed in certain cancer cells, a Fenpropimorph-folic acid conjugate could be investigated for potential applications in oncology, leveraging the compound's known effects on sterol biosynthesis, a pathway also relevant in mammalian cells. wikipedia.orgnih.govmdpi.com

Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve solubility and pharmacokinetic profiles. mdpi.com

For Sensing Applications: Creating conjugates for sensing involves linking Fenpropimorph to a reporter molecule, such as a fluorescent dye. Such a conjugate could be used as a chemical probe to study the compound's interaction with its biological targets (e.g., sterol reductase and isomerase enzymes) through techniques like fluorescence microscopy or flow cytometry. nih.gov The conjugate would allow for the visualization of the compound's distribution within cells or tissues.

The design of such conjugates requires careful selection of the linker, which can be either stable or designed to be cleaved under specific conditions (e.g., changes in pH or the presence of certain enzymes) to release the active Fenpropimorph molecule at the target site. nih.gov

The table below outlines hypothetical Fenpropimorph-conjugates and their potential applications.

Conjugate Type Targeting/Sensing Moiety Potential Linker Type Proposed Application Reference (Principle)
Targeted AntifungalFungal cell wall-binding peptideCleavable ester or amide linkerTargeted delivery to fungal pathogens, increasing local concentration. mdpi.com
Targeted AnticancerFolic AcidPolyethylene Glycol (PEG)Targeted delivery to folate receptor-positive cancer cells. nih.govmdpi.com
Biological ProbeFluorescent Dye (e.g., Fluorescein)Stable amide linkerA tool for cellular uptake studies and visualization of target binding. nih.gov
Smart ProdrugTumor-targeting aptamerTumor microenvironment-responsive linkerPrecise delivery and release of the active compound in a tumor environment. nih.gov

Molecular and Biochemical Mechanisms of Action of Fenpropimorph

Inhibition of Sterol Biosynthesis Pathways in Eukaryotic Systems

Fenpropimorph (B1672530) is recognized as a potent inhibitor of several key enzymes involved in the complex pathway that converts squalene (B77637) to functional sterols like ergosterol (B1671047) in fungi and phytosterols (B1254722) in plants. wur.nlnih.gov

Fenpropimorph is a strong inhibitor of the enzyme sterol Δ14-reductase (also known as ERG24 in fungi or FACKEL/FK in plants). biorxiv.orgbcpc.org This enzyme catalyzes the reduction of the C14-15 double bond in sterol precursors. In fungi such as Saccharomyces cerevisiae, inhibition of this enzyme by fenpropimorph is particularly notable at higher concentrations. nih.gov The blockage of Δ14-reductase leads to the characteristic accumulation of sterol intermediates containing a double bond at the C14 position, such as Δ8,14-sterols. nih.govnih.gov This accumulation, coupled with the corresponding depletion of the final product, ergosterol, is directly correlated with the inhibition of fungal growth. nih.gov In plants, fenpropimorph also effectively inhibits the C-14 sterol reductase, contributing to its phytotoxic effects. biorxiv.org The inhibitory action is thought to result from fenpropimorph mimicking the carbocationic high-energy intermediates involved in the reduction reaction, allowing it to bind effectively to the enzyme's active site. wur.nl

In addition to its effect on Δ14-reductase, fenpropimorph also inhibits sterol Δ8→Δ7-isomerase (ERG2). wur.nl This enzyme is responsible for the isomerization of the double bond from the C8-C9 position to the C7-C8 position, a critical step in the formation of mature sterols. In some fungi, such as Saccharomyces cerevisiae, this inhibition is observed at low concentrations of fenpropimorph. nih.gov However, some research suggests that the inhibition of sterol Δ8→Δ7-isomerase may not be the primary contributor to the potent fungicidal activity of fenpropimorph. nih.gov Studies using mutant strains of S. cerevisiae defective in this enzyme (erg2 mutants) did not show significant resistance to fenpropimorph, and growth inhibition was more closely correlated with ergosterol depletion and the accumulation of Δ8,14-sterols (from Δ14-reductase inhibition) rather than the presence of Δ8-sterols alone. nih.gov Despite this, the dual inhibition of both Δ14-reductase and Δ8→Δ7-isomerase is a hallmark of fenpropimorph's action in fungi and plants. wur.nl

In higher plants, fenpropimorph has a third target in the sterol biosynthesis pathway: cycloeucalenol-obtusifoliol isomerase (COI or CPI). biorxiv.org This enzyme catalyzes the opening of the cyclopropane (B1198618) ring of cycloeucalenol (B201777) to produce obtusifoliol, an early step in phytosterol synthesis after the initial cyclization of 2,3-oxidosqualene. biorxiv.org Inhibition of COI by fenpropimorph leads to the accumulation of 9β,19-cyclopropylsterols, such as 24-methylpollinastanol. nih.gov This specific mode of action further contributes to the disruption of normal phytosterol profiles in plant cells treated with the compound. nih.gov

A key aspect of fenpropimorph's biochemistry is its differential specificity for target enzymes across different biological kingdoms. While its primary targets in fungi and plants are the sterol reductases and isomerases, its mechanism of action is distinct in mammalian cells. nih.govnih.gov In cultured Swiss 3T3 fibroblasts, fenpropimorph was shown to be an efficient inhibitor of cholesterol biosynthesis, with a half-maximal inhibition concentration (IC50) of 0.5 µM. nih.govnih.gov However, instead of affecting reductases and isomerases, its main target in these mammalian cells appears to be the demethylation of lanosterol (B1674476). nih.govnih.govscispace.com This difference in target enzymes likely accounts for the variance in its biological effects across these organisms. In plants, fenpropimorph and other morpholines are generally considered to act less potently and with less specificity compared to their action in fungi. biorxiv.org

Table 1: Differential Enzyme Targets of Fenpropimorph Across Organisms

Organism Group Primary Enzyme Target(s) Consequence of Inhibition

| Fungi | Sterol Δ14-Reductase (ERG24) Sterol Δ8→Δ7-Isomerase (ERG2) | Accumulation of Δ8,14-sterols and Δ8-sterols; depletion of ergosterol. wur.nlnih.govnih.gov | | Plants | Sterol Δ14-Reductase (FK) Sterol Δ8→Δ7-Isomerase (HYD1) Cycloeucalenol-Obtusifoliol Isomerase (COI) | Accumulation of Δ8,14-sterols, Δ8-sterols, and cyclopropylsterols; altered phytosterol profile. biorxiv.orgnih.gov | | Mammalian Cells | Lanosterol Demethylation | Inhibition of cholesterol biosynthesis; accumulation of lanosterol. nih.govnih.gov |

Downstream Cellular and Physiological Consequences of Sterol Pathway Perturbation

The inhibition of specific enzymes and the resulting alteration of sterol composition have profound effects on the cell's physical and physiological state.

Sterols are fundamental to the structure and function of cellular membranes, where they regulate fluidity, permeability, and the activity of membrane-bound enzymes. wur.nlmdpi.com The primary fungistatic effect of fenpropimorph is linked to the specific inhibition of ergosterol biosynthesis, which leads to a depletion of this crucial sterol. wur.nlnih.gov The resulting suboptimal sterol composition, characterized by the absence of ergosterol and the incorporation of atypical precursor sterols, compromises membrane integrity. wur.nlmdpi.com This can lead to a significant increase in membrane permeability, causing the uncontrolled leakage of cellular components and ultimately disrupting cellular organization. wur.nlmdpi.com Altering the sterol content of membranes has also been shown to affect the membrane potential. researchgate.net The fungistatic action of fenpropimorph is therefore primarily caused by the cellular arrest brought on by the inability to produce functional membranes, rather than the direct toxicity of the accumulated sterol precursors. nih.gov

Impact on Cellular Growth and Proliferation in Model Organisms (e.g., Saccharomyces cerevisiae, Glomus intraradices)

Fenpropimorph significantly impacts the cellular growth and proliferation of various model organisms by disrupting sterol biosynthesis.

In the yeast Saccharomyces cerevisiae , exposure to fenpropimorph leads to a fungistatic effect, arresting cell proliferation in the unbudded G1 phase of the cell cycle. nih.gov This growth inhibition is strongly correlated with the specific inhibition of ergosterol biosynthesis. nih.gov At lower concentrations, fenpropimorph primarily inhibits the enzyme Δ8→Δ7-sterol isomerase. nih.govcaymanchem.com As the concentration increases, it also inhibits a second enzyme, Δ14-sterol reductase. nih.govcaymanchem.com This dual inhibition disrupts the normal production of ergosterol, a vital component of fungal cell membranes.

Table 1: Effects of Fenpropimorph on Saccharomyces cerevisiae

Concentration Level Primary Enzyme Target Consequence
Low Δ8→Δ7-sterol isomerase Inhibition of ergosterol biosynthesis
High Δ14-sterol reductase Further inhibition of ergosterol biosynthesis

Table 2: Impact of Fenpropimorph on Glomus intraradices Development

Parameter Effect Reference
Sporulation Reduced at concentrations as low as 0.02 mg/L nih.gov
Hyphal Growth Reduced at concentrations as low as 0.02 mg/L nih.gov
Fungal Biomass Reduced at concentrations as low as 0.02 mg/L nih.gov
Spore Germination Decreased with increasing concentrations researchgate.net

Induction of Stress Responses and Gene Expression Changes Related to Sterol Homeostasis

The inhibition of sterol biosynthesis by fenpropimorph triggers significant changes in gene expression, indicating a cellular stress response aimed at managing sterol homeostasis. Research using the model plant Arabidopsis thaliana provides a clear example of this phenomenon.

Treatment of wild-type Arabidopsis with fenpropimorph induces a phenotype that closely resembles mutants with a defective sterol C-14 reductase enzyme (fk mutants). nih.gov This chemical phenocopying is supported by analysis of gene expression. nih.gov Specifically, fenpropimorph treatment causes concentration-dependent changes in the expression of several marker genes: nih.gov

Upregulation: The expression of genes TCH4 and Meri-5, which are involved in cell expansion, is induced. nih.gov

Downregulation: The expression of AtExp1 (another gene related to cell expansion) and β-TUBULIN (a component of the cytoskeleton) is repressed. nih.gov

These findings demonstrate that the chemical blockage of sterol C-14 reductase by fenpropimorph leads to a distinct transcriptional response. nih.gov This suggests the existence of a sterol-mediated signaling pathway that regulates gene expression to cope with developmental and cellular disruptions caused by altered sterol composition. nih.govnih.gov

Interaction with Other Biological Pathways and Receptors Beyond Sterol Biosynthesis

Beyond its well-documented role as a sterol biosynthesis inhibitor, fenpropimorph exhibits high-affinity interactions with other significant biological targets, notably mammalian sigma receptors.

Ligand Binding to Mammalian Sigma Receptors: A Research Perspective

Fenpropimorph is recognized as a high-affinity ligand for the sigma-1 (σ1) receptor, a unique non-opioid receptor protein implicated in various pathophysiological conditions. nih.gov Initial studies identified an exceptionally high affinity, with a reported inhibition constant (Ki) of 0.005 nM for guinea pig cerebral σ1 receptors. nih.gov This potent binding was a key factor in deducing a basic pharmacophore for sigma-1 receptor ligands, characterized by a phenyl ring attached to a di-substituted nitrogen atom via an alkyl chain. nih.gov

However, more recent research has re-evaluated this interaction, showing a lower, though still potent, binding affinity at human σ1 receptors (hσ1). nih.gov These studies also revealed that none of the methyl groups on the fenpropimorph structure are essential for its binding to the hσ1 receptor. nih.gov In fact, removing all methyl groups from the parent structure resulted in a compound with an almost five-fold higher affinity for the hσ1 receptor compared to fenpropimorph itself. nih.gov

Table 3: Reported Binding Affinities (Ki) of Fenpropimorph for the Sigma-1 Receptor

Receptor Source Ki Value Reference
Guinea Pig (Cerebral) 0.005 nM nih.gov
Guinea Pig (Hepatic) 0.011 nM nih.gov

Investigation of Non-Sterol Mediated Effects in Specific Biological Models

The high-affinity binding of fenpropimorph to sigma receptors points toward non-sterol mediated biological effects. The sigma-1 receptor, an endoplasmic reticulum resident protein, is involved in modulating cellular processes like calcium signaling and mitigating endoplasmic reticulum stress. frontiersin.orgsigmaaldrich.com

Research on fenpropimorph-derived compounds has provided direct evidence of such non-sterol mediated effects. Cytotoxicity assays have shown that high-affinity N,N-dialkyl or N-alkyl-N-aralkyl derivatives of fenpropimorph can inhibit the growth of various human tumor cell lines, including those from lung, prostate, breast, and ovarian cancers. nih.govnih.gov This suggests that the interaction with sigma receptors, which are often highly expressed in proliferating tumor cells, can trigger cytotoxic or anti-proliferative pathways independent of the compound's effects on sterol metabolism. nih.govfrontiersin.org

Metabolic Transformations and Environmental Fate of Fenpropimorph Phenyl 13c6 in Model Systems

Elucidation of Metabolic Pathways in Plants and Microorganisms

Oxidation Reactions and Hydroxylation of the tert-Butyl and Morpholine (B109124) Ring

The primary metabolic attack on the fenpropimorph (B1672530) molecule involves oxidation. fao.org This process targets several sites on the molecule, including the tert-butyl group attached to the phenyl ring and the morpholine ring itself. fao.org In goats, a key initial step is the hydroxylation of the tert-butyl group, forming the metabolite BF421-1. fao.org This can be further oxidized to a carboxylic acid, yielding fenpropimorph acid (BF421-2). fao.org Subsequent hydroxylation can then occur on one of the methyl groups of the morpholine ring to produce the major metabolite BF421-3. epa.gov The progressive oxidation of the tert-butyl, methylpropyl, and morpholine-methyl groups is a central theme in its metabolism. fao.org

Ring Opening and Degradation of the Morpholine Moiety

Following the initial oxidative modifications, the morpholine ring can undergo cleavage and further degradation. fao.org Under field conditions in soil, the degradation of fenpropimorph proceeds through both oxidation and the opening of the morpholine ring. fao.org This breakdown leads to the formation of several degradants, including fenpropimorph acid (BF 421-2) and cis-2,6-dimethylmorpholine (B33440) (BF 421-10). fao.orgnih.gov In studies with rats using morpholine-labeled [14C]fenpropimorph, the expiration of a significant amount of 14CO2 (up to 12% of the administered dose) provided direct evidence of the extensive breakdown of the morpholine ring. fao.org Similarly, microbial degradation of the morpholine ring was observed in soil/water suspensions, indicated by the production of 14CO2. fao.org

Identification and Structural Characterization of Major Metabolites (e.g., Fenpropimorph Acid)

A principal metabolite of fenpropimorph, consistently identified across various systems, is fenpropimorph acid (also known as BF 421-2 or fenpropimorph carboxylic acid). fao.orgnih.govnih.gov This metabolite is formed through the oxidation of the tert-butyl group on the phenyl ring into a carboxylic acid moiety. fao.orgepa.gov Fenpropimorph acid is recognized as a typical and important metabolite for monitoring and risk assessment. nih.gov Its formation has been documented in soil and various biological systems. fao.orgnih.gov In addition to fenpropimorph acid, a number of other degradation products have been identified, resulting from various combinations of oxidation, hydroxylation, and ring opening. fao.org

Table 1: Major Metabolites and Degradation Products of Fenpropimorph

Metabolite CodeChemical Name
BF 421-14-{3-[4-(2-hydroxy-1,1-dimethyl)ethylphenyl]-2-methylpropyl}-cis-2,6-dimethylmorpholine
BF 421-22-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid (Fenpropimorph Acid)
BF 421-73-(4-tert-butylphenyl)-2-methylpropylamine
BF 421-83-(4-tert-butylphenyl)-2-methylpropylamine
BF 421-10cis-2,6-dimethylmorpholine
BF 421-134-[3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine
BF 421-144-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholine N-oxide
BF 421-154-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholine-3-one

Tracer Studies Using Fenpropimorph(phenyl-13C6)

Isotopically labeled compounds are indispensable tools for metabolic research. Fenpropimorph(phenyl-13C6), which contains a stable, heavy isotope of carbon in its phenyl ring, allows for the precise tracking of the parent compound and its metabolites through mass spectrometry-based techniques. These studies are fundamental for determining the distribution, biotransformation, and ultimate fate of the compound in various systems.

Tracking Biotransformation Pathways and Mass Balance in in vitro and in vivo Systems

Tracer studies using isotopically labeled fenpropimorph have been crucial in constructing a comprehensive picture of its metabolic fate. Studies in rats with both phenyl- and morpholine-labeled [14C]fenpropimorph were conducted to establish a material balance. fao.org These studies showed that the majority of the administered radioactivity was excreted within 96 hours, primarily in the urine and feces. fao.org Elimination of the phenyl-labeled compound was found to be even higher than that of the morpholine-labeled one. fao.org In lactating goats, the distribution of radioactivity from both phenyl- and morpholine-labeled fenpropimorph was tracked in excreta, milk, and tissues, allowing for the identification of where metabolites accumulate. fao.org For instance, after administration of the phenyl-labeled compound, 76.2% of the radioactivity in milk was found in the whey fraction. fao.org Such detailed distribution data is vital for assessing potential residue transfer and establishing a mass balance, which accounts for the total administered dose.

Quantitative Analysis of Parent Compound and Labeled Metabolites

A key advantage of using labeled compounds like Fenpropimorph(phenyl-13C6) is the ability to perform accurate quantitative analysis of the parent molecule and its transformation products. Analytical methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), are often employed for this purpose, allowing for the simultaneous determination of fenpropimorph and its key metabolites like fenpropimorph acid. nih.govnih.gov In environmental fate studies, the degradation of [14C]fenpropimorph was quantified over time in a soil/water suspension. fao.org These experiments provide critical data on the rate of disappearance of the parent compound and the concurrent formation and decline of its metabolites, which is essential for determining environmental persistence and half-life. fao.org

Table 2: Degradation of [14C]Fenpropimorph in a Soil/Water Suspension

DaysFenpropimorph (% of Applied 14C)Conjugated Metabolites (% of Applied 14C)14CO2 (% of Applied 14C)
096.10.9-
785.44.5-
1476.46.9-
3254.49.4-
6036.510.36.3
9123.410.511.0

Data adapted from a study by Hamm, 1982, as cited in a FAO report. fao.org

Environmental Degradation Studies in Soil and Water Matrices

The environmental fate of Fenpropimorph(phenyl-13C6) is determined by a combination of biotic and abiotic degradation processes. In soil and water, the primary routes of dissipation include aerobic and anaerobic breakdown, photolysis, and sorption to soil particles, which in turn influences its potential for leaching. The biodegradation of this fungicide is carried out by various microbial communities and their enzymatic systems.

Aerobic and Anaerobic Degradation Pathways and Kinetics

Fenpropimorph undergoes degradation in both the presence and absence of oxygen, with distinct pathways and rates observed in soil and aquatic environments.

Under aerobic conditions in soil, the degradation of fenpropimorph proceeds through oxidation and the opening of the morpholine ring. fao.org This results in the formation of several key metabolites, including BF 421-2 (fenpropimorphic acid), BF 421-7, BF 421-8 (a hydroxyethylamine), and BF 421-10 (cis-2,6-dimethylmorpholine). fao.org In aerobic water-sediment systems, the degradation pathway is similar, primarily involving oxidation, but without the opening of the morpholine ring. fao.org

The rate of aerobic degradation in soil is influenced by environmental factors such as temperature and soil moisture. The half-life (DT50) of fenpropimorph in soil can vary significantly with these conditions. For instance, in a clayey loam soil, the DT50 was observed to be 181 days at 5°C, which decreased to 19 days at 20°C with higher moisture content, indicating a faster degradation at higher temperatures and moisture levels.

Table 1: Aerobic Soil Degradation Half-Lives (DT50) of Fenpropimorph

Soil Type Temperature (°C) % Maximum Water Holding Capacity (%MWHC) DT50 (days) Recalculated DT50 (days)
Clayey Loam 5 40 181 187.3
Clayey Loam 20 20 66 73.7
Clayey Loam 20 40 19 21.8
Loamy Sand 20 40 15 16.1
Silt Loam 20 40 28 31.7
Sandy Loam 20 40 14 15.3
Silt 20 40 10 10.7

This table is based on data from a study on the aerobic soil degradation of fenpropimorph. fao.org

Information regarding the specific pathways and kinetics of anaerobic degradation is less detailed. However, it is understood that microbial activity in anaerobic environments also contributes to the breakdown of fenpropimorph.

Photolysis Mechanisms and Products

In the presence of light, fenpropimorph can undergo photolytic degradation. This process primarily occurs on soil surfaces and in the upper layers of water bodies. The photolysis of fenpropimorph leads to the formation of specific degradation products.

The main photoproducts identified are BF 421-13, which is an alkyl ketone derivative, and BF 421-15, a morpholine-3-one derivative. fao.org The formation of these compounds is a result of photochemical reactions that alter the structure of the parent fenpropimorph molecule.

Sorption, Desorption, and Leaching Dynamics in Various Soil Types

The movement of fenpropimorph in the soil is largely governed by its sorption and desorption characteristics. These processes are influenced by soil properties, particularly organic carbon content. Sorption refers to the binding of the chemical to soil particles, which reduces its concentration in the soil water and thereby its mobility.

Studies have shown that fenpropimorph exhibits strong sorption to soil, indicating a low potential for leaching. The soil adsorption coefficient (Kd) is a measure of this tendency. In a study on sandy loam soil, the Kd value for fenpropimorph was determined to be approximately 161 L/kg, which suggests that it is likely to be immobile in the soil.

Due to its strong adsorption to soil particles, fenpropimorph itself is not expected to pose a significant risk of groundwater contamination through leaching.

Biodegradation by Microbial Communities and Enzyme Systems

The breakdown of fenpropimorph in soil and water is primarily a biological process mediated by a diverse range of microorganisms, including bacteria and fungi. These microorganisms utilize fenpropimorph as a source of carbon and energy, breaking it down into simpler, less toxic compounds.

Research has indicated that the application of fenpropimorph can have an impact on soil microbial communities. For example, studies have observed inhibitory effects on the activity of saprotrophic fungi in soil treated with this fungicide. researchgate.net This suggests that while some microorganisms are capable of degrading fenpropimorph, it can also be toxic to certain components of the soil microbiome.

The enzymatic systems of microorganisms play a crucial role in the degradation of pesticides. While specific enzymes responsible for the breakdown of fenpropimorph in the environment have not been extensively detailed in the available literature, it is known that enzymes such as oxidoreductases and hydrolases are commonly involved in the degradation of complex organic molecules like pesticides. These enzymes catalyze reactions that introduce functional groups or cleave chemical bonds, initiating the breakdown process.

Analytical Methodologies for Research and Monitoring of Fenpropimorph Phenyl 13c6

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analyzing Fenpropimorph (B1672530), providing the essential separation from matrix interferences before detection. Gas and liquid chromatography, especially when coupled with tandem mass spectrometry, offer robust and sensitive platforms for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Fenpropimorph and Metabolites

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a well-established technique for the analysis of thermally stable and volatile compounds like Fenpropimorph. mdpi.com This method has been successfully applied for the multi-residue analysis of pesticides, including Fenpropimorph, in matrices such as agricultural samples and animal feed. nih.govresearchgate.net The high selectivity of tandem mass spectrometry, particularly in selected reaction monitoring (SRM) mode, allows for reliable quantification even in complex samples by minimizing matrix effects. lcms.cz

However, the analysis of more polar metabolites, such as fenpropimorphic acid, by GC-MS often requires a derivatization step to increase their volatility. researchgate.netresearchgate.net Common derivatization reactions include methylation with reagents like diazomethane (B1218177) or pentafluorobenzylation, which converts the polar acid into a less polar, more volatile ester suitable for gas chromatography. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the high-sensitivity quantification of Fenpropimorph and its metabolites, such as fenpropimorphic acid. nih.govcsic.es This approach is particularly advantageous as it can often analyze polar and thermally labile metabolites without the need for derivatization. researchgate.net LC-MS/MS methods have been developed for the simultaneous determination of both the parent compound and its acid metabolite in a single run across diverse and complex matrices, including livestock products, soil, fruits, and vegetables. nih.govresearchgate.netresearchgate.net

The sensitivity of modern LC-MS/MS instruments allows for very low limits of quantitation (LOQ), often meeting stringent regulatory requirements. nih.gov For instance, methods have achieved LOQs as low as 0.005 mg/kg in various livestock tissues and 0.001 mg/kg in milk. nih.govfao.org The combination of efficient chromatographic separation with the high selectivity and sensitivity of triple quadrupole mass spectrometers ensures reliable and accurate quantification for residue monitoring. nih.govmdpi.com

LC-MS/MS Method Performance for Fenpropimorph Analysis
MatrixAnalyte(s)Limit of Quantitation (LOQ)Linearity (R²)Reference
Livestock Products (egg, milk, meat, fat)Fenpropimorph & Fenpropimorphic Acid0.005 mg/kg>0.998 nih.gov
SoilFenpropimorph & Fenpropimorphic Acid0.005 mg/kg (Fenpropimorph), 0.010 mg/kg (Acid)Not Specified researchgate.net
Animal Tissues & EggsFenpropimorph0.005 mg/kg≥0.99 fao.org
MilkFenpropimorph0.001 mg/kg≥0.99 fao.org
BananasFenpropimorph0.05 mg/kg≥0.99 fao.org

Spectroscopic and Isotopic Techniques

Beyond chromatographic methods, spectroscopic and isotopic techniques provide deeper insights into the molecular structure and offer a gold standard for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (especially for 13C-labeled variants)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including Fenpropimorph and its isotopically labeled analogues. jaypeedigital.com For variants like Fenpropimorph(phenyl-13C6), where the phenyl ring is uniformly enriched with the ¹³C isotope, NMR provides a powerful means of confirming the position of the label and elucidating molecular structures. nih.govnih.gov

Techniques such as ¹³C NMR directly observe the labeled carbon atoms, providing distinct signals based on their chemical environment. jaypeedigital.com Two-dimensional (2D) NMR experiments are particularly informative. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each ¹³C nucleus with its directly attached protons, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between carbons and protons over two to three bonds. jaypeedigital.comcore.ac.uk For uniformly ¹³C-labeled compounds, ¹³C-¹³C Correlation Spectroscopy (COSY) experiments can be used to trace the carbon skeleton by identifying adjacent carbon atoms, providing unambiguous evidence of the molecular framework. nih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The technique relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. nih.gov Fenpropimorph(phenyl-13C6) is an ideal internal standard for the quantification of native Fenpropimorph for several key reasons.

First, it is chemically identical to the analyte, meaning it behaves in the same way during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss at these stages. Second, it is distinguishable by mass spectrometry due to the mass difference from the six ¹³C atoms. By adding a known amount of Fenpropimorph(phenyl-13C6) to a sample, the concentration of the native Fenpropimorph can be determined by measuring the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled standard. This approach minimizes errors arising from matrix effects and instrument variability, enabling highly accurate and reliable "absolute" quantification. nih.gov

Sample Preparation and Extraction Methods for Complex Research Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, aiming to extract the target analytes from the sample matrix and remove interfering components. csic.es For Fenpropimorph analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become widely adopted due to its efficiency and versatility across numerous matrices. nih.govcsic.es

The standard QuEChERS procedure typically involves an initial extraction of the homogenized sample with an organic solvent like acetonitrile (B52724), followed by a salting-out step using salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation. nih.govlcms.cz A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is then performed by mixing a portion of the extract with a combination of sorbents. nih.gov Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and magnesium sulfate to remove residual water. nih.gov Modified versions of the QuEChERS protocol have been developed for specific matrices, such as adding acetic acid to the extraction solvent for livestock products or adjusting water content for dry samples like tea and cereals. nih.govlcms.cz Other techniques like matrix solid phase dispersion (MSPD) have also been utilized for complex herbal matrices. nih.gov

Common Sample Preparation Techniques for Fenpropimorph Analysis
TechniqueMatrix TypeKey StepsReference
Modified QuEChERSLivestock Products (Meat, Milk, Eggs)Acetonitrile extraction (with acetic acid), d-SPE cleanup with MgSO₄, PSA, and C18. nih.gov
QuEChERS (CEN Method)Fruits & Vegetables (high water)Acetonitrile extraction, addition of citrate (B86180) buffer salts, d-SPE cleanup. lcms.cz
QuEChERS (EURL Method)Cereals (low water)Addition of water before acetonitrile extraction, d-SPE cleanup. lcms.cz
Liquid-Liquid Partition & GPCSoilExtraction with acetone/water, partitioning with dichloromethane, cleanup with gel permeation chromatography (GPC). researchgate.net
Matrix Solid Phase Dispersion (MSPD)HerbsBlending sample with Florisil, packing into a column with other sorbents (C18, silica), and elution with acetone/methanol. nih.gov

Modified QuEChERS Methods for Diverse Biological and Environmental Samples

The standard QuEChERS protocol is often adapted to handle the unique challenges presented by different sample matrices, such as high-fat content in livestock products or complex organic matter in soil. nih.govnih.gov Modifications typically involve adjusting the extraction solvent, changing the salt composition for partitioning, and optimizing the dispersive solid-phase extraction (d-SPE) cleanup step.

For instance, a modified QuEChERS method has been successfully developed for the simultaneous analysis of fenpropimorph and its primary metabolite, fenpropimorph acid, in various livestock products including milk, eggs, and meat. nih.govnih.gov This approach utilizes acetonitrile for the initial extraction, followed by the addition of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation and remove excess water. koreascience.kr For cleanup, a d-SPE step employing sorbents like primary secondary amine (PSA) is used to eliminate matrix interferences such as fatty acids and sugars. nih.gov

In environmental samples like soil, modifications may include adjusting the pH of the extraction solvent. Acidification, for example with formic acid, can improve the extraction efficiency for certain pesticides. nih.gov The choice and amount of d-SPE sorbents are also critical; combinations of PSA and graphitized carbon black (GCB) have been used to enhance cleanup in complex samples like tea. rasayanjournal.co.in These tailored QuEChERS methods are typically coupled with advanced analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), for sensitive and selective detection. mdpi.comkoreascience.kr

Table 1: Application of Modified QuEChERS for Fenpropimorph Analysis

Sample Matrix Key Modifications d-SPE Sorbents Analytical Instrument Reference
Livestock Products (milk, meat, eggs) Single-sample preparation for parent and acid metabolite. Not specified in detail, but cleanup step included. LC-MS/MS nih.govnih.gov
Agricultural Products (rice, potato, soy) Acetonitrile extraction, MgSO₄ and NaCl partitioning. Anhydrous MgSO₄ LC-MS/MS koreascience.kr
Edible Insects Optimized solvent-to-sample ratio. Not specified GC-MS/MS mdpi.com
Soil (Clay Loam) Acidification of solvent with formic acid. Not specified in detail, cleanup studied. LC-MS/MS, GC-MS/MS nih.gov

Optimization for Fenpropimorph(phenyl-13C6) and its Labeled Metabolites

The optimization of analytical methods for isotopically labeled compounds like Fenpropimorph(phenyl-13C6) is critical, particularly when they are used as internal standards to ensure high accuracy and precision. nih.gov Since the chemical and physical properties of an isotopically labeled compound are nearly identical to its unlabeled counterpart, the optimization of extraction and cleanup procedures for fenpropimorph is directly applicable to Fenpropimorph(phenyl-13C6). nih.govulpgc.es

The primary goal of optimization is to maximize recovery of the analyte while minimizing matrix effects—the suppression or enhancement of the analytical signal caused by co-extracted matrix components. nih.gov Key parameters optimized in the QuEChERS method include:

Extraction Solvent: Acetonitrile is commonly chosen for its ability to efficiently extract a wide range of pesticides, including fenpropimorph. rasayanjournal.co.in The solvent-to-sample ratio may be adjusted to improve extraction from high-fat matrices. mdpi.com

Salts and Buffers: The type and amount of salts used for partitioning (e.g., MgSO₄, NaCl) are selected to ensure optimal phase separation and analyte recovery. nih.govkoreascience.kr Buffering can control the pH to maintain the stability of target analytes.

d-SPE Sorbents: The cleanup step is crucial for removing interferences. PSA is effective for removing polar interferences, C18 is used for nonpolar interferences like fats, and GCB is used for removing pigments and sterols. nih.gov The optimal combination and amount of these sorbents depend on the specific matrix.

Temperature: In some cases, a freezing-out step can be used as a cleanup strategy to remove lipids from high-fat samples, offering a cost-effective alternative to sorbents. ulpgc.es

The use of Fenpropimorph(phenyl-13C6) as an internal standard is a key optimization strategy in itself. By adding a known amount of the labeled standard to the sample at the beginning of the preparation process, it experiences the same extraction inefficiencies and matrix effects as the native analyte. This allows for accurate correction of any analyte loss or signal variation, leading to more reliable quantification. nih.gov

Method Validation and Quality Assurance in Research Settings

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for purpose. In research settings, method validation for Fenpropimorph(phenyl-13C6) analysis follows internationally recognized guidelines, such as those from CODEX Alimentarius and the European Commission (SANTE). nih.goveurl-pesticides.eu Quality assurance (QA) protocols are implemented to ensure the continued validity of data generated. mdpi.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, which should be ≥0.99. nih.govulpgc.es

Accuracy (Recovery): The closeness of the measured result to the true value. It is assessed through recovery studies, where samples are spiked with a known concentration of the analyte. For pesticide residue analysis, mean recoveries are generally expected to be within the 70–120% range. nih.govmdpi.com

Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD), which should typically be ≤20%. mdpi.comulpgc.es

Sensitivity (LOD and LOQ): The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov

Table 2: Summary of Method Validation Parameters for Fenpropimorph Analysis

Matrix Linearity (R²) Accuracy (Recovery %) Precision (RSD %) LOQ (µg/kg) Reference
Livestock Products >0.998 61.5 - 97.1 Not specified 5.0 nih.gov
Agricultural Products Not specified 90.9 - 110.5 <5.7 10 koreascience.kr
Edible Insects 0.9940 - 0.9999 64.54 - 122.12 <6.02 10 - 15 mdpi.com
Pet Feed ≥0.99 70 - 120 <20 <10 ulpgc.es

Quality assurance in a research setting involves the routine implementation of quality control (QC) procedures. eurl-pesticides.eu This includes the regular analysis of procedural blanks to check for contamination, spiked samples (QC samples) to monitor method performance, and participation in proficiency testing schemes where applicable. mdpi.com Adherence to a recognized quality management system, such as ISO 17025, further ensures the reliability and defensibility of the analytical results. eurl-pesticides.eu

Mechanisms and Genetic Basis of Resistance to Fenpropimorph in Pathogenic Organisms

Biochemical and Molecular Basis of Resistance

The biochemical and molecular foundations of Fenpropimorph (B1672530) resistance are centered on modifications at the target site, changes in the sterol profile of the fungal cell membrane, and the active removal of the fungicide from the cell.

Fenpropimorph primarily functions by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: C-14 reductase (encoded by the ERG24 gene) and C-8 sterol isomerase (encoded by the ERG2 gene). oup.comnih.gov Mutations in these target genes can reduce the binding affinity of Fenpropimorph, thereby conferring resistance.

In the wheat powdery mildew fungus, Blumeria graminis f. sp. tritici, a mutation designated as V295L in the erg24 gene has been identified in resistant isolates. biorxiv.org This mutation is located within a sterol binding pocket where Fenpropimorph is predicted to dock, suggesting that the mutation may decrease the affinity between the enzyme and the fungicide. biorxiv.org Studies in yeast have confirmed that this mutation can confer resistance to Fenpropimorph. biorxiv.orguea.ac.uk Another mutation, D291N, has been associated with morpholine (B109124) resistance in barley powdery mildew, though it has not been observed in wheat powdery mildew. biorxiv.org

The genes ERG2 and ERG24 are both considered targets of morpholine antifungals. nih.gov While ERG2 is generally considered a non-essential gene, the viability of mutants lacking a functional ERG24 gene can depend on the genetic background of the organism. nih.gov

Table 1: Target Site Mutations Associated with Fenpropimorph Resistance

GeneMutationOrganismEffect on Fenpropimorph Binding
erg24V295LBlumeria graminis f. sp. triticiPredicted to decrease affinity
erg24D291NBlumeria graminis f. sp. hordeiAssociated with morpholine resistance

A common consequence of Fenpropimorph action is a significant alteration in the sterol composition of fungal membranes. wur.nlnih.gov The inhibition of sterol biosynthesis leads to a depletion of essential sterols like ergosterol and an accumulation of precursor sterols that are normally present in small amounts. wur.nlnih.gov

In sensitive strains of Saccharomyces cerevisiae, treatment with Fenpropimorph leads to a decrease in ergosterol and an increase in lanosterol (B1674476), dihydroergosterol, and squalene (B77637). nih.gov In some cases, the accumulation of ignosterol (ergosta-8,14-dien-3β-ol) is observed in both sensitive and resistant strains in the presence of the fungicide. nih.gov The growth inhibitory effect in wild-type cells appears to be linked to the production of this aberrant sterol. nih.govasm.org

Resistant strains, however, may exhibit a sterol profile that mitigates the toxic effects of these accumulated precursors. For instance, a strain of S. cerevisiae producing 14-methylfecosterol as its major sterol was found to be resistant to Fenpropimorph. nih.govasm.org This suggests that some fungi can adapt to survive with an altered membrane composition.

In plants, Fenpropimorph treatment also causes significant changes in sterol composition, including a reduction in typical sterols like campesterol, sitosterol, and stigmasterol, and a drastic accumulation of cycloeucalenol (B201777), 24-methylenepollinastanol, and 24-methylpollinastanol. nih.gov

Efflux pumps are transmembrane proteins that actively transport a wide variety of substances, including antifungal agents, out of the cell. nih.govnih.govglasgowunisrc.org This mechanism can reduce the intracellular concentration of the fungicide to sub-lethal levels, contributing to resistance. researchgate.net While the direct involvement of specific efflux pumps in Fenpropimorph resistance is not as extensively documented as target site mutations, it is a known mechanism of resistance to other antifungal compounds. nih.govfrontiersin.org

The two main classes of efflux pumps involved in antifungal resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.govfrontiersin.org Overexpression of genes encoding these pumps is a common resistance mechanism in various fungi. frontiersin.org In addition to efflux pumps, fungi may also employ detoxification mechanisms to metabolize the fungicide into less toxic compounds. wur.nl

Genetic Analysis of Resistance in Model Fungi (e.g., Saccharomyces cerevisiae, Aspergillus niger, Blumeria graminis)

Genetic studies in model fungi have been instrumental in identifying the genes and inheritance patterns associated with Fenpropimorph resistance.

In Saccharomyces cerevisiae, the FEN2 gene has been identified as a factor in Fenpropimorph sensitivity. nih.gov The product of this gene, Fen2p, is a plasma membrane-localized transporter for the vitamin pantothenate. nih.govresearchgate.net The relationship between pantothenate transport and Fenpropimorph sensitivity is an area of ongoing research. nih.govresearchgate.net

As previously mentioned, mutations in the Erg24 gene are a key resistance mechanism in Blumeria graminis. biorxiv.orguea.ac.uk In Aspergillus niger, genetic analysis of resistant mutants has indicated the involvement of two genes located on the same linkage group. nih.gov

While not a direct target of Fenpropimorph, the Cyp51 gene, which encodes the sterol 14α-demethylase targeted by azole fungicides, is also relevant to the broader context of sterol biosynthesis inhibitor resistance. oup.com In some fungi, multiple copies of the Cyp51 gene and specific mutations within it are associated with resistance to azoles. uea.ac.uknih.gov

The inheritance of Fenpropimorph resistance can vary between fungal species and even between different resistant isolates of the same species. Resistance can be qualitative (monogenic), resulting from a single gene mutation, or quantitative (polygenic), involving multiple genes. wur.nl

In Aspergillus niger, studies have shown that resistance to Fenpropimorph is recessive and involves two genes, indicating a polygenic basis. nih.gov Similarly, in Saccharomyces cerevisiae, resistance has been found to involve two recessive genes, where each gene alone confers a semi-resistant phenotype. nih.govnih.gov This suggests that a combination of mutations is necessary for high-level resistance in these organisms.

In contrast, the identification of specific point mutations in the Erg24 gene of Blumeria graminis that confer resistance points towards a potentially monogenic mechanism in this pathogen. biorxiv.orguea.ac.uk

Table 2: Genetic Basis of Fenpropimorph Resistance in Model Fungi

OrganismGene(s)/Loci ImplicatedInheritance Pattern
Saccharomyces cerevisiaeTwo recessive genes, FEN2Polygenic, recessive
Aspergillus nigerTwo genes on linkage group IIPolygenic, recessive
Blumeria graminisErg24Potentially monogenic

Evolutionary Dynamics of Resistance Development

The development of resistance to fenpropimorph in pathogenic fungi is a significant concern in agriculture. The evolutionary dynamics of this process are primarily driven by the selection pressure exerted by the fungicide's application, which favors the survival and proliferation of less sensitive fungal isolates. Understanding these dynamics is crucial for developing sustainable disease management strategies.

Selection Pressure and Frequency of Resistant Isolates in Controlled Environments

The application of fungicides creates a selection pressure that can lead to a decrease in the sensitivity of pathogen populations. wur.nl In the case of fenpropimorph, studies on Erysiphe graminis f.sp. tritici (wheat powdery mildew) have shown that sensitivity can decrease during the spring under the selection pressure of fenpropimorph applications. wur.nl However, it has been observed that in the absence of this selection pressure, the sensitivity of the fungal population may increase, suggesting a fitness cost associated with resistance. wur.nl

Controlled studies and field surveys have documented the shift in sensitivity over time. For instance, annual surveys of Erysiphe graminis f.sp. tritici in Northern France between 1991 and 1993 revealed a significant increase in the frequency of isolates with reduced sensitivity to fenpropimorph. bcpc.org In 1991, approximately 55% of isolates were found to be less sensitive than the wild type, and this figure rose to about 90% by 1993. bcpc.org The frequency of the 'least sensitive' isolates doubled during this period. bcpc.org

The intensity and manner of fungicide application also influence the rate of resistance development. Research indicates that strategies such as split applications or the use of reduced dosages may accelerate the development of reduced sensitivity in mildew populations. wur.nlsemanticscholar.org While reduced dosages can be effective for disease control and increase profitability, they may also enhance the selection of less sensitive fungal populations. wur.nlsemanticscholar.org

Table 1: Frequency of Fenpropimorph Sensitivity Classes in Erysiphe graminis f.sp. tritici Isolates from Northern France (1991-1993)

YearPercentage of Isolates Less Sensitive than Wild TypeChange in Frequency of 'Least Sensitive' Isolates
199155%Baseline
1993~90%Doubled since 1991

Data sourced from a 1991-1993 survey of wheat powdery mildew in Northern France. bcpc.org

Cross-Resistance Patterns with Other Fungicides and Sterol Biosynthesis Inhibitors

Cross-resistance occurs when a fungal isolate's resistance to one fungicide confers resistance to other, often chemically related, fungicides. bcpc.org Understanding these patterns is vital for designing effective fungicide rotation or mixture strategies.

Studies have shown clear cross-resistance patterns for fenpropimorph. In Saccharomyces cerevisiae, mutants resistant to fenpropimorph also exhibited cross-resistance to other morpholines like fenpropidin, dodemorph, and tridemorph. nih.gov Similarly, in field isolates of Erysiphe graminis f.sp. tritici, there was a notable correlation between decreased sensitivity to fenpropimorph and reduced sensitivity to the piperidine fungicide fenpropidin, which has a similar mode of action. bcpc.org

Conversely, and of significant strategic importance, is the general lack of cross-resistance between fenpropimorph and the demethylation inhibitor (DMI) class of fungicides, such as azoles. researchgate.netresearchgate.net Fenpropimorph-resistant mutants of S. cerevisiae remained susceptible to azoles like miconazole, clotrimazole, and ketoconazole. nih.gov Research on Cercospora beticola also indicated a lack of cross-resistance between morpholines and DMIs. researchgate.net This absence of cross-resistance allows for the use of fenpropimorph in mixtures or alternation programs with DMIs to manage DMI-resistant pathogen populations. researchgate.netresearchgate.net

Table 2: Cross-Resistance Profile of Fenpropimorph-Resistant Fungal Isolates

Fungicide ClassSpecific Compound(s)Cross-Resistance with FenpropimorphPathogen Studied
Morpholines Fenpropidin, Dodemorph, TridemorphYesSaccharomyces cerevisiae nih.gov
Piperidines FenpropidinYesErysiphe graminis f.sp. tritici bcpc.org
Azasterols 15-azasterolYesSaccharomyces cerevisiae nih.gov
Azoles (DMIs) Miconazole, Clotrimazole, KetoconazoleNoSaccharomyces cerevisiae nih.gov
Azoles (DMIs) VariousNoCercospora beticola researchgate.net
Polyenes NystatinNoSaccharomyces cerevisiae nih.gov

Research into Resistance Management Strategies

To combat the development of fungicide resistance, various management strategies are researched and implemented. These strategies aim to minimize selection pressure and maintain the efficacy of available fungicides over time.

Investigating Synergistic Combinations with Other Active Substances

One of the cornerstones of resistance management is the use of fungicide mixtures containing active substances with different modes of action. researchgate.net Synergistic interactions, where the combined effect of two fungicides is greater than the sum of their individual effects, are particularly beneficial. nih.gov Such combinations can reduce the required doses of both active ingredients, thereby lowering selection pressure on the pathogen population. researchgate.net

Given the lack of cross-resistance between morpholines and DMI fungicides, fenpropimorph became an important partner for managing triazole resistance in cereal powdery mildews in the mid-1980s. researchgate.net Combining fungicides is a better approach to lower the risk of resistance development and broaden the spectrum of controlled pathogens. researchgate.net The investigation of synergistic combinations aims to identify pairs of active ingredients that can close each other's mutant selection windows, making it more difficult for resistance to emerge. nih.gov While specific data on fenpropimorph synergism is limited in the provided context, the principle of using it in mixtures with fungicides like DMIs is a well-established resistance management tactic. researchgate.netresearchgate.net

Molecular Monitoring and Surveillance of Resistance Development

Effective resistance management relies on early detection and monitoring of shifts in fungicide sensitivity within pathogen populations. nih.gov Molecular techniques offer rapid and specific tools for the surveillance of resistance development. nih.govresearchgate.net Once the molecular basis of resistance to a fungicide is understood, methods like Polymerase Chain Reaction (PCR) can be developed to detect specific resistance mutations. researchgate.net

Genomic surveillance allows for the tracking of the frequency and geographic distribution of resistance-conferring mutations over time. nih.gov For many fungicide classes, such as DMIs and Quinone outside inhibitors (QoIs), specific point mutations in the target genes (e.g., cyp51 and cytb, respectively) are known and routinely monitored in pathogens like B. graminis f. sp. tritici. nih.gov

While the precise molecular mechanisms of resistance to amine fungicides like fenpropimorph in pathogens such as B. graminis are not as fully elucidated cabidigitallibrary.org, the framework for molecular surveillance is well-established. This approach is crucial for providing timely information to inform and adapt anti-resistance strategies, ensuring the long-term efficacy of disease control programs. nih.gov

Computational and Theoretical Approaches in Fenpropimorph Research

Molecular Modeling of Fenpropimorph-Target Interactions

Fenpropimorph (B1672530) exerts its antifungal effect by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of fungal cell membranes. nih.govnih.gov The primary targets are sterol C-14 reductase (Erg24) and sterol C-8,7 isomerase (Erg2). nih.govmdpi.com Molecular modeling techniques, including molecular docking and dynamics simulations, are instrumental in understanding the interactions between Fenpropimorph and these enzymes at an atomic level.

Molecular Docking and Dynamics Simulations with Ergosterol Biosynthesis Enzymes

While specific molecular docking and dynamics simulation studies for Fenpropimorph with crystallized Erg24 and Erg2 are not extensively available in publicly accessible literature, the principles of these techniques are well-established in fungicide research. mdpi.comresearchgate.net Molecular docking predicts the preferred orientation of a ligand (Fenpropimorph) when bound to a receptor (the enzyme's active site) to form a stable complex. mendeley.com This is achieved by sampling a large number of possible conformations and scoring them based on their binding energy.

In the absence of a crystal structure for fungal Erg2, homology modeling has been employed. For instance, the human sigma-1 receptor, which shares a degree of homology with the yeast sterol-isomerase (ERG2 protein), has been used as a template to build a three-dimensional model of the enzyme's binding site. nih.gov Such models can then be used for virtual screening and docking studies of morpholine-based fungicides like Fenpropimorph. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the Fenpropimorph-enzyme complex over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, the stability of interactions, and the role of solvent molecules. researchgate.net

The use of Fenpropimorph(phenyl-13C6) in this context is primarily for the experimental validation of these computational models. While the computational models themselves would not significantly differ between the labeled and unlabeled compound (as the change in mass is negligible for force-field calculations), the labeled compound is invaluable for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org NMR can be used to study protein-ligand interactions and determine the conformation of the bound ligand, providing experimental data to confirm or refine the computationally predicted binding modes.

Elucidation of Binding Conformations and Energetics

Through molecular docking and MD simulations, researchers can elucidate the most probable binding conformations of Fenpropimorph within the active sites of Erg24 and Erg2. These models can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the fungicide. Understanding these interactions is crucial for explaining its inhibitory mechanism.

The binding energetics, often calculated as binding free energy, provide a quantitative measure of the affinity between Fenpropimorph and its target enzymes. These calculations can help in comparing the binding of Fenpropimorph to that of its analogs or other inhibitors, thereby guiding the design of compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com These models are powerful tools for predicting the activity of newly designed molecules without the need for their synthesis and testing.

Predictive Models for Antifungal Activity and Enzyme Inhibition

While specific QSAR models exclusively for Fenpropimorph and its direct analogs are not widely published, the methodology has been applied to broader classes of morpholine-containing fungicides. researchgate.net A typical QSAR study involves the following steps:

Data Set Collection: A series of morpholine (B109124) derivatives with known antifungal activities (e.g., IC50 values) against specific fungal species are compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can then be used to predict the antifungal activity of new, unsynthesized morpholine derivatives.

Descriptor TypeExamplesRelevance to Antifungal Activity
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions with the target enzyme.
Steric Molecular weight, Molar volume, Surface areaDetermines the fit of the molecule within the enzyme's binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Affects the transport of the fungicide to its target site and its interaction with hydrophobic pockets in the enzyme.
Topological Connectivity indices, Shape indicesEncodes information about the branching and shape of the molecule.

This table provides examples of descriptor types used in QSAR studies and their general relevance to antifungal activity.

Design of Novel Fenpropimorph Analogs with Improved Efficacy or Selectivity

Once a reliable QSAR model is established, it can be used to virtually screen a library of potential Fenpropimorph analogs. The model can predict the antifungal activity of these new compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This in silico screening significantly reduces the time and cost associated with traditional drug discovery processes.

Furthermore, by analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the structural features that are crucial for high antifungal activity. This knowledge can then be used to rationally design novel analogs with potentially improved efficacy or enhanced selectivity towards fungal enzymes over their mammalian counterparts. For example, sila-analogs of Fenpropimorph have been synthesized and shown to have potent antifungal activity. nih.gov

In Silico Prediction of Fenpropimorph Metabolism and Degradation Products

Understanding the metabolic fate of a fungicide is essential for assessing its environmental impact and potential for bioaccumulation. In silico methods offer a rapid and cost-effective way to predict the metabolism and degradation of Fenpropimorph. nih.gov These computational approaches can be broadly categorized into ligand-based and structure-based methods. researchgate.net

Ligand-based methods rely on databases of known metabolic transformations. researchgate.net Expert systems and rule-based approaches use a predefined set of biotransformation rules to predict the likely metabolites of a parent compound. nih.gov For Fenpropimorph, these systems would identify potential sites of oxidation, hydroxylation, or demethylation on the molecule based on its chemical structure.

Structure-based methods, on the other hand, involve docking the substrate (Fenpropimorph) into the active site of metabolizing enzymes, such as cytochrome P450s. nih.gov These models can predict the most likely sites of metabolism by identifying the parts of the molecule that are most accessible to the enzyme's catalytic center.

The use of Fenpropimorph(phenyl-13C6) is particularly valuable for validating these in silico metabolism predictions. By exposing an organism or environmental sample to the 13C-labeled compound, researchers can trace the metabolic pathway by identifying the 13C-labeled metabolites using techniques like mass spectrometry. nih.govnih.govacs.orgresearchgate.net This experimental data provides a definitive confirmation of the predicted metabolic pathways and can be used to refine and improve the accuracy of the in silico models. biomedres.us

In Silico MethodDescriptionApplication to Fenpropimorph
Expert Systems Utilize a knowledge base of metabolic reactions and rules to predict metabolites.Predicts common phase I and phase II metabolites based on the functional groups present in Fenpropimorph.
QSAR Models Correlate molecular structure with metabolic stability or rates of metabolism.Predicts the overall metabolic stability of Fenpropimorph and its analogs.
Molecular Docking Docks Fenpropimorph into the active sites of metabolizing enzymes (e.g., CYPs).Identifies the most probable sites of metabolism by proximity to the catalytic center.

This table summarizes common in silico methods for metabolism prediction and their potential application to Fenpropimorph.

Computational Tools for Metabolite Identification and Pathway Mapping

The prediction of a xenobiotic's metabolism is a critical step in assessing its biological activity and potential persistence. For Fenpropimorph(phenyl-13C6), various computational tools can be employed to predict its metabolic transformation products and map the corresponding pathways. These tools generally fall into two categories: knowledge-based systems and machine learning models.

Knowledge-based systems utilize databases of known biotransformation reactions to predict the metabolism of a new compound. These systems apply a set of rules derived from experimentally observed metabolic reactions to the structure of Fenpropimorph(phenyl-13C6). For instance, common metabolic reactions such as oxidation, which is a primary degradation route for Fenpropimorph, can be predicted with high accuracy. fao.org

Machine learning models , on the other hand, are trained on large datasets of compound structures and their known metabolites. These models can identify potential sites of metabolism on the Fenpropimorph(phenyl-13C6) molecule and predict the resulting metabolites without relying on predefined rules. This approach is particularly useful for identifying novel or unexpected metabolic pathways.

Several software platforms integrate these approaches to provide comprehensive metabolic predictions. Tools like BioTransformer, MetaSite, and Semeta can be used to predict the phase I and phase II metabolites of Fenpropimorph(phenyl-13C6). These programs can simulate the metabolic fate of the compound by considering various enzymatic reactions, primarily those mediated by cytochrome P450 enzymes.

Experimental studies on Fenpropimorph have identified several key metabolites, which serve as a benchmark for the predictive accuracy of these computational tools. fao.orgfao.org The primary metabolic pathway involves the oxidation of the tert-butyl group and the morpholine ring, followed by further degradation. fao.org One of the major metabolites identified is fenpropimorph acid. nih.gov The application of computational tools can predict the formation of these experimentally observed metabolites, as detailed in the table below.

Metabolite CodeChemical NamePredicted Biotransformation
BF 421-22-(4-(3-(cis-2,6-dimethylmorpholino)-2-methylpropyl)phenyl)-2-methylpropanoic acidOxidation of the tert-butyl group to a carboxylic acid
BF 421-71-(cis-2,6-dimethylmorpholino)-3-(4-(tert-butyl)phenyl)-2-methylpropan-2-olHydroxylation of the propyl chain
BF 421-82-(cis-2,6-dimethylmorpholino)ethanolCleavage of the propyl side chain
BF 421-10cis-2,6-dimethylmorpholine (B33440)Cleavage of the entire side chain
BF 421-131-(4-(tert-butyl)phenyl)-3-(cis-2,6-dimethylmorpholino)propan-2-oneOxidation of a secondary alcohol to a ketone
BF 421-154-(3-(4-(tert-butyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholin-3-oneOxidation of the morpholine ring

The use of Fenpropimorph(phenyl-13C6) in metabolic studies, coupled with computational prediction, offers a powerful approach for tracing the fate of the phenyl moiety of the molecule through various metabolic transformations. The stable isotope label allows for the unambiguous identification of metabolites containing the phenyl ring using mass spectrometry, thus validating the predictions made by computational models.

Conformational Analysis and Electronic Structure Calculations of Fenpropimorph

Understanding the three-dimensional structure and electronic properties of Fenpropimorph is crucial for elucidating its mechanism of action at a molecular level. Computational chemistry provides a suite of tools for this purpose, including conformational analysis and electronic structure calculations.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to understand its flexibility. For Fenpropimorph, which possesses several rotatable bonds, a multitude of conformations are possible. Molecular mechanics methods are often employed for an initial exploration of the conformational space due to their computational efficiency. These methods use a classical force field to calculate the potential energy of different conformers, allowing for the identification of low-energy, and therefore more probable, structures. The stereochemistry of Fenpropimorph, particularly the cis configuration of the 2,6-dimethylmorpholine (B58159) ring, is a critical constraint in these calculations. nih.govbcpcpesticidecompendium.org

Electronic structure calculations , based on quantum mechanics, provide a more detailed and accurate description of the molecule's properties. Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of the most stable conformers identified by molecular mechanics and to calculate a wide range of electronic properties. These properties are instrumental in understanding the molecule's reactivity and its interactions with its biological target.

The table below summarizes key molecular properties of Fenpropimorph that can be determined through computational methods.

PropertyComputational MethodSignificance
Optimized 3D StructureDFT (e.g., B3LYP/6-31G*)Provides the most stable geometry of the molecule, including bond lengths and angles.
Conformational Energy ProfileMolecular Mechanics or DFTShows the relative energies of different conformers and the energy barriers for rotation around single bonds, indicating molecular flexibility.
Molecular Electrostatic Potential (MEP)DFTMaps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.
Frontier Molecular Orbitals (HOMO/LUMO)DFTThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's ability to donate or accept electrons, which is related to its reactivity.

For Fenpropimorph(phenyl-13C6), these computational analyses would proceed in the same manner as for the unlabeled compound, as the substitution of 12C with 13C has a negligible effect on the molecule's geometry and electronic structure. However, the information gained from these calculations can be correlated with experimental data from techniques like NMR spectroscopy, where the 13C label can provide specific structural insights. By combining computational and experimental approaches, a comprehensive understanding of the structure-activity relationship of Fenpropimorph can be achieved.

Future Directions and Emerging Research Avenues for Fenpropimorph

Application of Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) in Response Profiling

The advent of advanced omics technologies, such as metabolomics and lipidomics, offers a powerful lens to dissect the comprehensive biochemical perturbations induced by Fenpropimorph (B1672530). nih.govmdpi.com Beyond its known impact on sterol composition, these untargeted approaches can unveil a broader spectrum of metabolic and lipidomic alterations in both target and non-target organisms.

Similarly, metabolomics can map the wider metabolic shifts that occur in response to Fenpropimorph treatment. By analyzing the entire complement of small-molecule metabolites, researchers can identify affected pathways beyond sterol biosynthesis. This could include compensatory mechanisms, stress responses, or unexpected off-target effects on central metabolism. Such studies would provide a more holistic understanding of the fungicide's mode of action and its physiological consequences.

Development of Fenpropimorph as a Research Tool for Sterol Pathway Manipulation

Fenpropimorph has long been utilized as a valuable chemical tool to investigate the sterol biosynthesis pathway in a variety of organisms, particularly in plants and fungi. biorxiv.orgfao.org Its specific inhibition of key enzymes, primarily sterol Δ14-reductase and sterol Δ8-Δ7-isomerase, allows for the targeted disruption of this essential pathway, enabling researchers to study the functional roles of sterols in growth, development, and membrane integrity. wikipedia.orgresearchgate.net

In plants, Fenpropimorph treatment has been shown to induce a range of developmental effects, providing insights into the critical functions of phytosterols (B1254722). In fungi, its application has been instrumental in dissecting the ergosterol (B1671047) biosynthesis pathway, a key target for antifungal drug development.

OrganismTargeted Enzyme(s)Observed EffectsReference(s)
Saccharomyces cerevisiaeSterol Δ14-reductase, Sterol Δ8-Δ7-isomeraseReduction in ergosterol levels; accumulation of lanosterol (B1674476) and dihydroergosterol. nih.gov
Glomus intraradices (AM fungus)Squalene (B77637) epoxidase (suggested)Decrease in total sterols, increase in squalene. researchgate.net
Higher PlantsCycloeucalenol-obtusifoliol isomeraseAltered lipid composition of the plasma membrane, impacts on cell division and growth. wikipedia.org
3T3 Fibroblasts (mammalian)Lanosterol demethylationInhibition of cholesterol biosynthesis. nih.gov

Future research can further leverage Fenpropimorph as a molecular probe. By combining its use with genetic and genomic approaches, scientists can identify new components of the sterol pathway and unravel the complex regulatory networks that govern sterol homeostasis.

Investigation of Fenpropimorph(phenyl-13C6) in Environmental Tracer Studies and Remediation Research

The synthesis of isotopically labeled compounds like Fenpropimorph(phenyl-13C6) opens up new possibilities for its use in environmental science. Stable isotope labeling provides a powerful tool to trace the fate and transport of compounds in complex environmental matrices without the concerns associated with radiolabeling. While specific studies on Fenpropimorph(phenyl-13C6) in environmental tracing are not yet widely published, the principles of using labeled compounds are well-established for other pesticides. isotope.com

Environmental Fate and Transport: By introducing Fenpropimorph(phenyl-13C6) into controlled environmental systems (e.g., soil columns, aquatic mesocosms), researchers can accurately track its movement, degradation, and partitioning between different environmental compartments (soil, water, sediment, and biota). researchgate.netusda.gov This would provide precise data on its persistence, potential for leaching into groundwater, and bioaccumulation in non-target organisms. Studies using phenyl-labeled fenpropimorph in metabolic studies in rats have demonstrated the utility of such labeled compounds. fao.org

Remediation Research: Fenpropimorph(phenyl-13C6) could also be instrumental in developing and evaluating remediation strategies for contaminated sites. By tracing the labeled molecule, the efficiency of different remediation techniques, such as microbial degradation or phytoremediation, can be quantified. This would allow for the optimization of methods to remove Fenpropimorph from the environment.

Exploration of Novel Mechanisms of Action or Off-Target Effects in Non-Conventional Systems (excluding human clinical aspects)

While the primary mechanism of Fenpropimorph is the inhibition of sterol biosynthesis, emerging evidence suggests the possibility of novel mechanisms of action and off-target effects in non-conventional biological systems.

Research in mammalian cell lines has indicated that Fenpropimorph may affect different enzymes in the cholesterol biosynthesis pathway compared to its targets in fungi and plants. nih.gov Specifically, it appears to inhibit the demethylation of lanosterol in fibroblasts. nih.gov Furthermore, Fenpropimorph has been identified as a high-affinity ligand for the mammalian sigma receptor, suggesting a potential for neurological effects that are independent of its fungicidal activity. wikipedia.org

The broader ecological impact of Fenpropimorph on non-target organisms is also an area of growing concern. nih.govku.dk Studies on the arbuscular mycorrhizal fungus Glomus intraradices have shown that Fenpropimorph can negatively impact its development and sterol metabolism. researchgate.netresearchgate.netnih.gov Understanding these off-target effects is crucial for a comprehensive environmental risk assessment of the fungicide. Future research should focus on elucidating these alternative mechanisms and identifying other potential molecular targets in a diverse range of organisms.

Integration of Multi-Disciplinary Approaches for Holistic Understanding of Fenpropimorph Dynamics in Complex Biological and Environmental Systems

A holistic understanding of the dynamics of Fenpropimorph in complex systems necessitates the integration of multiple scientific disciplines. This involves combining insights from chemistry, biology, ecology, and environmental science to build a comprehensive picture of its behavior and impacts. europa.eu

In Biological Systems: A multi-disciplinary approach to studying Fenpropimorph's biological effects would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach would allow researchers to move beyond a single target and understand the network-level perturbations caused by the fungicide. Combining this with cell biology and physiological studies would provide a complete picture from the molecular to the organismal level.

In Environmental Systems: To understand the environmental fate and ecological impact of Fenpropimorph, an integrated approach would involve:

Chemical analysis: To quantify its concentration in various environmental compartments.

Environmental modeling: To predict its transport and persistence. enviresearch.com

Ecotoxicology: To assess its effects on non-target species and ecosystem functions. epa.gov

Microbiology: To investigate its biodegradation by soil and water microorganisms.

By combining these different perspectives, a more accurate and predictive understanding of Fenpropimorph's environmental dynamics can be achieved, leading to more informed risk assessments and management strategies.

Q & A

What is the scientific rationale for incorporating a phenyl-¹³C₆ isotopic label in fenpropimorph, and how does it enhance experimental design?

The phenyl-¹³C₆ label enables precise tracking of fenpropimorph’s metabolic fate, distribution, and degradation pathways in biological or environmental systems. By using stable isotope-labeled analogs, researchers can distinguish the compound from endogenous molecules or environmental contaminants via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, ¹³C-labeled compounds like L-Tyrosine-(phenyl-¹³C₆) are employed in radiometric assays to quantify uptake and transformation rates while minimizing background noise .

What advanced analytical techniques are recommended for detecting fenpropimorph(phenyl-¹³C₆) in complex matrices (e.g., plant tissues, soil)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for quantifying fenpropimorph(phenyl-¹³C₆) due to its high sensitivity and specificity. Solid-phase extraction (SPE) is critical for reducing matrix interference, particularly in lipid-rich samples. For example, methods validated for sulfaquinoxaline-(phenyl-¹³C₆) achieved detection limits of 0.1 ppb in food safety testing, a framework adaptable to fenpropimorph studies .

How should researchers design experiments to investigate fenpropimorph’s mode of action in sterol biosynthesis inhibition?

A robust experimental design should combine in vivo and in vitro approaches:

  • Fluorescence Recovery After Photobleaching (FRAP): To monitor intracellular trafficking of sterol transporters (e.g., ABCB19-GFP), as fenpropimorph alters secretion dynamics .
  • Isotopic Tracer Studies: Use ¹³C-labeled fenpropimorph to trace metabolic intermediates via LC-MS.
  • Control Groups: Include untreated samples and sterol biosynthesis mutants to isolate fenpropimorph-specific effects .

Table 1: FRAP Analysis of ABCB19-GFP Recovery (Yang et al., 2013)

ParameterFenpropimorph-treatedControl
Intracellular Recovery (%)68.3 ± 4.142.7 ± 3.8
Plasma Membrane Recovery (%)22.1 ± 2.955.4 ± 5.2

How can contradictions in fenpropimorph’s subcellular localization data be resolved?

Discrepancies often arise from differences in cell types, imaging protocols, or probe specificity. To address this:

  • Multi-modal Imaging: Combine confocal microscopy with immunogold electron microscopy for cross-validation.
  • Isotopic Controls: Use ¹³C-labeled fenpropimorph to confirm signal specificity in MS imaging.
  • Statistical Rigor: Apply Bayesian meta-analysis to reconcile conflicting datasets .

What methodological strategies optimize the detection of fenpropimorph(phenyl-¹³C₆) degradation products?

  • High-Resolution MS (HRMS): Enables identification of unknown metabolites via exact mass matching (e.g., Q-Exactive Orbitrap).
  • Stable Isotope Probing (SIP): Track ¹³C incorporation into degradation byproducts to map pathways.
  • Collaborative Repositories: Archive raw data in FAIR-compliant databases to enhance reproducibility .

What safety protocols are critical when handling fenpropimorph(phenyl-¹³C₆) in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and N95 masks to prevent dermal/ inhalation exposure (observed lung damage in animal studies) .
  • Waste Disposal: Segregate ¹³C-labeled waste to avoid environmental contamination.
  • Ventilation: Use fume hoods for weighing and solubilizing fenpropimorph, as elevated temperatures increase volatility .

How should researchers validate method accuracy for fenpropimorph(phenyl-¹³C₆) quantification?

  • Internal Standards: Use deuterated analogs (e.g., Fenthion-D6) to correct for matrix effects .
  • Calibration Curves: Span 3–5 orders of magnitude with R² ≥ 0.995.
  • Blind Spikes: Recover ≥85% of fenpropimorph from spiked samples to confirm precision .

What steps ensure reproducibility in fenpropimorph(phenyl-¹³C₆) studies?

  • Detailed Metadata: Document storage conditions (+2 to +8°C for ¹³C-labeled compounds), extraction solvents, and instrument parameters .
  • Open Data Sharing: Deposit datasets in repositories like Zenodo or Figshare with digital object identifiers (DOIs).
  • Collaborative Verification: Cross-validate results with independent labs using identical SOPs .

How can isotopic purity (e.g., 99 atom% ¹³C) be confirmed for fenpropimorph(phenyl-¹³C₆)?

  • NMR Spectroscopy: Analyze ¹³C satellite peaks to assess isotopic enrichment.
  • Combustion Isotope Ratio MS (IRMS): Quantify ¹³C/¹²C ratios with ±0.1% accuracy.
  • Supplier Certification: Source compounds from accredited providers (e.g., Kanto Reagents) with batch-specific certificates .

What experimental frameworks (e.g., PICOT, FINER) are suitable for structuring fenpropimorph research questions?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) is ideal for hypothesis-driven studies:

  • Feasible: Can LC-MS/MS detect fenpropimorph at sub-ppb levels?
  • Novel: Does fenpropimorph alter non-target sterol pathways?
  • Ethical: Are animal exposure models justified for ecotoxicology studies?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.